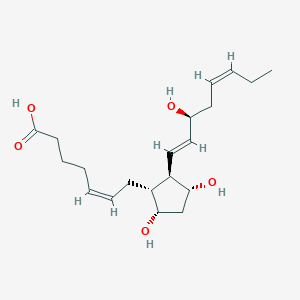

Prostaglandin F3alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-SAMSIYEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-64-2 | |

| Record name | PGF3α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F3alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Overview of Prostaglandins As Lipid Compounds

Prostaglandins (B1171923) (PG) are a group of physiologically active lipid compounds that have a wide range of hormone-like functions in animals. wikipedia.org First discovered in the 1930s, they were initially thought to be secreted by the prostate gland, which is how they got their name. britannica.com It is now understood that they are synthesized in nearly every tissue throughout the human body. wikipedia.orgbritannica.com Chemically, all prostaglandins are composed of 20 carbon atoms and are derived from unsaturated fatty acids. britannica.com Their structure includes a distinctive five-carbon ring. wikipedia.orgbritannica.com

As lipid mediators, prostaglandins act locally as autocrine or paracrine factors, meaning their target cells are in the immediate vicinity of their secretion site. wikipedia.org This is a key difference from endocrine hormones, which are produced at specific sites and travel through the bloodstream to distant targets. clevelandclinic.org Prostaglandins are involved in numerous physiological processes, including blood flow regulation, inflammation, blood clot formation, and the contraction of smooth muscle tissue. wikipedia.orgclevelandclinic.org The synthesis of these compounds begins with the release of a 20-carbon polyunsaturated fatty acid, most commonly arachidonic acid, from the cell membrane. britannica.com This precursor fatty acid is then processed by a series of enzymes, primarily cyclooxygenases (COX), to form the various types of prostaglandins. nih.gov

The specific type of prostaglandin (B15479496) is indicated by a letter (e.g., E, F) which denotes the type of ring structure, and a number (e.g., 1, 2, 3) that indicates the number of double bonds in the side chains. wikipedia.orgscbt.com These structural variations are responsible for their diverse biological activities. wikipedia.org

Table 1: Major Prostaglandin Series and Their Precursors

Prostaglandin F3alpha As a Naturally Occurring Prostaglandin

Prostaglandin (B15479496) F3alpha (PGF3α) is a naturally occurring member of the prostaglandin F family. reference.mdstanford.edu It is specifically a series-3 prostaglandin, which distinguishes it from the more commonly studied series-2 prostaglandins (B1171923). nih.gov The defining characteristic of PGF3α is that it is derived enzymatically from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). medchemexpress.comcaymanchem.comszabo-scandic.com The biosynthesis of PGF3α from EPA has been demonstrated in vitro in human and rabbit ocular tissues. caymanchem.com Furthermore, studies have shown that PGF3α is excreted in human urine following the dietary intake of n-3 polyunsaturated fatty acids, confirming its formation within the body. nii.ac.jp

Structurally, Prostaglandin F3alpha is defined as 9α,11α,15S-trihydroxy-prosta-5Z,13E,17Z-trien-1-oic acid. reference.mdcaymanchem.com Its biosynthesis involves the enzyme cyclooxygenase, which converts EPA into the unstable intermediate prostaglandin H3. smolecule.com This intermediate is then transformed into PGF3α by specific synthase enzymes. smolecule.com Research has identified PGF3α as a bioactive lipid mediator with potential anti-inflammatory and anti-cancer effects, making it a subject of interest in various research fields, including diabetes. medchemexpress.comszabo-scandic.com Studies have also investigated its transport out of cells, identifying it as a substrate for the ATP-binding cassette transporter C4 (ABCC4). medchemexpress.comnih.gov

Table 2: Chemical and Biological Profile of this compound

Contextualizing Prostaglandin F3alpha Within the Eicosanoid Family

Precursor Substrates and Enzymatic Conversion

The journey to PGF3α begins with the availability of its essential precursor and the subsequent action of a series of enzymes that meticulously craft its unique chemical structure.

Eicosapentaenoic Acid (EPA) as the Primary Precursor

Prostaglandin F3α is a direct metabolic product of Eicosapentaenoic Acid (EPA) , a 20-carbon omega-3 polyunsaturated fatty acid. caymanchem.comlipidmaps.orgbiomol.com In response to various stimuli, EPA is liberated from the cell membrane's phospholipid stores. researchgate.netnih.gov This free EPA then becomes available as a substrate for the enzymatic machinery responsible for prostanoid synthesis. researchgate.netpnas.org The biosynthesis of PGF3α from EPA has been demonstrated in various tissues, including human and rabbit ocular tissues. caymanchem.comlipidmaps.orgbiomol.com

Cyclooxygenase (COX) Enzymes in this compound Synthesis

The initial and rate-limiting step in the conversion of EPA to PGF3α is catalyzed by the cyclooxygenase (COX) enzymes. smolecule.comresearchgate.net These enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the oxygenation and cyclization of EPA. hmdb.canih.gov

Both COX-1 and COX-2 can utilize EPA as a substrate, converting it into the unstable intermediate, Prostaglandin H3 (PGH3) . smolecule.comnih.gov COX-1 is typically expressed constitutively in most tissues and is involved in maintaining homeostatic functions. nih.govmdpi.comnih.gov In contrast, COX-2 is often inducible and its expression is upregulated in response to inflammatory stimuli. nih.govnih.gov While both enzymes can process EPA, some studies suggest that EPA may be a more favorable substrate for COX-2 compared to COX-1. nih.gov The action of these enzymes on EPA initiates the formation of the 3-series prostaglandins. pnas.org

Following its formation, PGH3 is rapidly converted to various prostanoids, including PGF3α, by the action of specific prostaglandin synthases . smolecule.comhmdb.ca The enzyme responsible for this specific conversion is PGF synthase (PGFS) , which catalyzes the reduction of the endoperoxide group of PGH3 to form the two hydroxyl groups characteristic of PGF3α. nih.gov The activity of these downstream synthases ultimately dictates the specific type of prostaglandin produced. redalyc.org

Role of COX-1 and COX-2 in Initial Steps

Comparative Analysis of Fatty Acid Substrates and Prostanoid Series

The metabolic fate of polyunsaturated fatty acids is intrinsically linked to their chemical structure, particularly the number and position of double bonds. This structural difference gives rise to distinct series of prostanoids with varying biological activities.

Omega-3 PUFAs, such as EPA, are the precursors to the 3-series of prostaglandins, which includes PGF3α. pnas.orgmdpi.comeuropeanreview.org This is in contrast to omega-6 PUFAs, like arachidonic acid (AA), which are the precursors for the 2-series of prostaglandins (e.g., PGF2α). nih.govredalyc.org EPA and AA compete for the same COX enzymes. researchgate.netpnas.org Increased availability of EPA can lead to a shift in prostanoid production, favoring the synthesis of 3-series prostaglandins like PGF3α. pnas.orgmdpi.com

| Fatty Acid Precursor | Prostaglandin Series | Key Enzyme | Example Product |

| Eicosapentaenoic Acid (EPA) | 3-Series | Cyclooxygenase (COX) | This compound (PGF3α) |

| Arachidonic Acid (AA) | 2-Series | Cyclooxygenase (COX) | Prostaglandin F2alpha (PGF2α) |

Distinction from Omega-6 PUFA-Derived Prostaglandins (e.g., PGF2alpha)

A key distinction lies in the precursor fatty acid. While PGF3α is derived from the omega-3 fatty acid EPA, Prostaglandin F2alpha (PGF2α) is synthesized from the omega-6 fatty acid arachidonic acid (AA). hmdb.camdpi.com This fundamental difference in the substrate leads to the production of structurally distinct prostaglandins with potentially different biological activities. The biosynthetic pathway for PGF2α involves the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes, which is then converted to PGF2α. wikipedia.org EPA and AA compete for the same COX enzymes, meaning an increased intake of EPA can lead to a decrease in the production of AA-derived prostaglandins like PGF2α. mdpi.com

Investigating this compound Formation in Biological Systems

The formation of PGF3α has been demonstrated and detected in various biological models, providing insights into its localized synthesis and potential functions.

In Vitro Demonstration in Ocular Tissues (Human and Rabbit)

Research has demonstrated the in vitro biosynthesis of PGF3α from its precursor, EPA, in the anterior uvea of both human and rabbit eyes. caymanchem.com Microsomal preparations from rabbit ciliary body-iris have been shown to synthesize various prostaglandins, and while the primary focus of some studies was on arachidonic acid metabolism, the enzymatic machinery present is capable of converting other fatty acid precursors. nih.govresearchgate.net These findings suggest a potential role for PGF3α in ocular physiology.

Detection in Cellular Models

The production of PGF3α has been identified in several cell culture models, highlighting its relevance in different cellular contexts.

In human non-small-cell lung cancer cells (A549), exposure to EPA leads to the formation of PGF3α. mdpi.comnih.govsemanticscholar.org Studies have shown that these cells can readily produce and export this prostaglandin. semanticscholar.orgresearchgate.net This research points to the potential involvement of EPA-derived metabolites in the cellular processes of lung cancer.

Prostaglandin F3α has also been detected in human hepatoma HepG2 cells. uj.edu.plscispace.com The presence of PGF3α in these liver cancer cells suggests its potential role in liver lipid metabolism and pathophysiology. tmrjournals.com

In the murine macrophage cell line RAW 264.7, the formation of PGF3α has been observed. uj.edu.pl Studies have shown that treatment with EPA can lead to the production of EPA-derived COX metabolites, including PGF3α, in these immune cells. nih.gov

Table 1: Investigated Biological Systems for this compound Formation

| Biological System | Key Findings | References |

| Ocular Tissues (Human and Rabbit) | In vitro biosynthesis of PGF3α from EPA demonstrated in the anterior uvea. | caymanchem.com |

| Human Lung Cancer Cells (A549) | Exposure to EPA results in the formation and export of PGF3α. | mdpi.comnih.govsemanticscholar.orgresearchgate.net |

| Human Hepatoma HepG2 Cells | PGF3α has been detected in this cell line. | uj.edu.plscispace.com |

| RAW 264.7 Macrophages | Formation of PGF3α observed, particularly after EPA supplementation. | nih.govuj.edu.pl |

Human Hepatoma HepG2 Cells

Characterization of Urinary Excretion Patterns

The analysis of urinary metabolites provides a non-invasive method to assess the in vivo production of prostaglandins. Studies focusing on the excretion of PGF3α have offered valuable insights into its kinetics following the consumption of omega-3 fatty acids.

Presence in Human Urine Following Omega-3 PUFA Ingestion

The ingestion of n-3 polyunsaturated fatty acids leads to the detectable presence of this compound and E3 in human urine. nih.gov Research has demonstrated that after supplementing diets with marine oils rich in omega-3 fatty acids, PGF3α, which is presumed to be of renal origin, can be identified and quantified in urine samples. nih.goveuropeanreview.org This finding is significant as it confirms the in vivo conversion of dietary EPA into PGF3α. nih.goveuropeanreview.org The biosynthesis of PGF3α from EPA has also been demonstrated in vitro in ocular tissues of humans and rabbits. biomol.comcaymanchem.comlipidmaps.orgbiocompare.comnetascientific.com

The metabolic pathway involves the enzyme cyclooxygenase (COX), which converts EPA into the unstable intermediate prostaglandin H3. smolecule.com Subsequently, specific prostanoid synthases facilitate the isomerization of prostaglandin H3 into PGF3α. smolecule.com The body eventually metabolizes PGF3α into inactive forms, such as 15-keto and 13,14-dihydro-keto derivatives, which are then excreted. smolecule.com

Quantitative Analysis of this compound Excretion Kinetics

Quantitative studies have revealed the dynamics of PGF3α excretion. In one study, the levels of PGF3α in urine rose approximately 10-fold by the 12th week of a dietary trial involving n-3 PUFA ingestion. nih.gov Notably, even after a 20-week wash-out period, the levels of PGF3α remained elevated at about four times the control levels, indicating a long retention time of n-3 PUFAs in the human kidney. nih.gov

This sustained elevation suggests that the incorporated omega-3 fatty acids are slowly released and metabolized over an extended period. nih.gov The table below summarizes the key findings from a study on the urinary excretion of prostaglandins following omega-3 PUFA supplementation. nih.gov

| Prostaglandin | Control Period Levels | 12th Week of Dietary Trial | 20-Week Wash-out Period |

| PGF3α | Low | ~10-fold increase | ~4-fold increase |

| PGE3 | Low | ~10-fold increase | ~4-fold increase |

| PGF2α | Control values | Tended to be depressed | Rose to control values |

| PGE2 | Control values | Tended to be depressed | Rose to control values |

Biotechnological and Fermentative Production of this compound

The industrial production of prostaglandins has traditionally relied on chemical synthesis. However, biotechnological methods using microorganisms are being explored as a more sustainable and efficient alternative.

In Vitro Enzymatic Conversion by Specific Strains

Research has demonstrated the potential for in vitro enzymatic conversion of fatty acids to prostaglandins. For instance, studies have shown that cyclooxygenase enzymes can convert EPA into PGF3α. semanticscholar.org The efficiency of this conversion can vary depending on the specific COX isoenzyme. For example, human recombinant COX-2 has been shown to be more efficient at producing PGE3 (a related 3-series prostaglandin) from EPA compared to COX-1. semanticscholar.org This highlights the potential for using specific, isolated enzymes for the targeted production of PGF3α.

Extracellular and Intracellular Production in Fungi (e.g., Mortierella alpina)

The oleaginous fungus Mortierella alpina is known for its ability to produce large quantities of polyunsaturated fatty acids, including arachidonic acid (ARA), a precursor to 2-series prostaglandins. tandfonline.comtandfonline.com By genetically modifying this fungus, researchers have successfully engineered it to produce various prostaglandins, including PGF3α.

In one study, Mortierella alpina was transformed with a cyclooxygenase gene from the red alga Gracilaria vermiculophylla. tandfonline.comtandfonline.comnih.gov The resulting transformant strains were capable of producing PGF1α, PGF2α, and PGF3α. tandfonline.com The production of PGF3α is attributed to the presence of EPA within the fungal mycelia, which serves as a substrate for the introduced cyclooxygenase. tandfonline.com

Both intracellular and extracellular production of these prostaglandins were observed. tandfonline.comtandfonline.com After a 12-day cultivation period, the mycelia of the transformant strains contained PGF3α at a level of approximately 5% of the PGF2α concentration. tandfonline.com This demonstrates the feasibility of using fermentation technology with genetically engineered fungi for the production of PGF3α.

The table below provides a summary of the intracellular prostaglandin production in a genetically modified Mortierella alpina strain. tandfonline.com

| Prostaglandin | Relative Intracellular Concentration |

| PGF2α | 100% |

| PGF1α | ~10% |

| PGF3α | ~5% |

Physiological and Pathophysiological Roles of Prostaglandin F3alpha: Insights from Experimental Models

Role in Reproductive Physiology

Prostaglandins (B1171923) are well-established as crucial regulators of reproductive functions in vertebrates. scbt.comsebhau.edu.ly PGF3α, in particular, has been implicated in several key aspects of female reproductive biology, from the regulation of ovarian and uterine function to its potential role as a chemical signal in amphibian mating behaviors.

Regulation of Ovulation, Luteolysis, and Uterine Contractions

Prostaglandins, as a class, are central to the process of ovulation, which involves the rupture of the ovarian follicle to release a mature oocyte. researchgate.net While much of the research has focused on Prostaglandin (B15479496) F2alpha (PGF2α), studies have shown that dietary supplementation with omega-3 fatty acids, the precursors to PGF3α, can alter the profile of prostaglandins in the ovary. oup.comnih.gov For instance, in a rat model, dietary docosahexaenoic acid (DHA) led to an increase in ovarian PGF3α levels. nih.gov This suggests a potential role for PGF3α in the complex interplay of factors that govern follicular maturation and rupture.

Luteolysis, the regression of the corpus luteum, is a critical event in the estrous cycle of many mammals, and it is largely driven by prostaglandins. smolecule.comresearchgate.netnih.gov The corpus luteum is a transient endocrine structure responsible for producing progesterone (B1679170), a hormone essential for maintaining pregnancy. smolecule.comresearchgate.net In the absence of pregnancy, the uterus releases prostaglandins that trigger the breakdown of the corpus luteum, leading to a decline in progesterone and the initiation of a new cycle. wikipedia.org PGF3α, like its more studied counterpart PGF2α, is recognized for its role in promoting luteolysis. smolecule.com This action is mediated through its binding to the FP receptor on luteal cells. smolecule.com

Furthermore, prostaglandins are potent stimulators of uterine smooth muscle contraction. smolecule.comsebhau.edu.lynih.gov This contractile activity is vital for processes such as menstruation and parturition (childbirth). smolecule.comnih.gov PGF3α contributes to the modulation of uterine contractions, playing a role in the physiological events leading to and during labor. smolecule.com

Changes During Oocyte Maturation in Animal Models

The maturation of an oocyte from the germinal vesicle (GV) stage to the metaphase II (MII) stage is a prerequisite for successful fertilization and embryonic development. nih.gov This process involves intricate molecular and metabolic changes. Recent studies utilizing metabolomic analysis in bovine oocytes have shed light on the dynamic changes in prostaglandin levels during maturation.

In a study examining the metabolome of bovine oocytes, a significant increase in the levels of several prostaglandins, including PGF3α, was observed during the transition from the GV to the MII stage. nih.govmdpi.com This finding suggests that PGF3α may be involved in the complex signaling pathways that regulate meiotic progression and the acquisition of oocyte competence. mdpi.com The enhanced fatty acid biosynthesis observed during oocyte maturation likely provides the necessary precursors for the synthesis of bioactive lipids like PGF3α. nih.govmdpi.com

Table 1: Changes in Prostaglandin Levels During Bovine Oocyte Maturation

| Prostaglandin | Change from GV to MII Stage |

| Prostaglandin F3alpha (PGF3α) | Increased |

| Prostaglandin A3 | Increased |

| Prostaglandin D1 | Increased |

| Prostaglandin E3 | Increased |

| Prostaglandin A1 | Decreased |

| Prostaglandin B2 | Decreased |

| Prostaglandin E1 | Decreased |

| Data sourced from an integrated multi-omics analysis of bovine oocyte maturation. nih.govmdpi.com |

Potential as a Sex Pheromone in Amphibian Species

In some aquatic vertebrates, prostaglandins and their metabolites are released into the water and act as sex pheromones, influencing the reproductive behavior of potential mates. ubc.canih.gov Research in teleost fish has established that F-series prostaglandins can stimulate male sexual behavior. nih.gov

A study on the Korean salamander, Hynobius leechii, provided the first evidence of F-series prostaglandins functioning as sex pheromones in amphibians. ubc.ca This research detected several PGFs, including PGF3α, in the holding water of the salamanders. ubc.ca While the study focused more on the behavioral responses to PGF2α and its metabolites, the presence of PGF3α suggests it could also be part of the chemical cues involved in the reproductive communication of this species. ubc.ca This finding opens up new avenues for understanding the evolution of chemical signaling in vertebrate reproduction.

Contribution to Inflammatory Processes

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators in both the initiation and resolution of this process. 4open-sciences.orgnih.gov While often associated with pro-inflammatory actions, certain prostaglandins also possess anti-inflammatory properties. nih.govnih.gov

Modulatory Effects on the Inflammatory Response

PGF3α is recognized for its ability to modulate the inflammatory response. smolecule.com It interacts with specific prostaglandin receptors, such as EP receptors, which are involved in cellular responses related to inflammation. smolecule.com By binding to these receptors, PGF3α can influence the cascade of events that characterize an inflammatory reaction. smolecule.compatsnap.com Furthermore, it may modulate the activity of other enzymes involved in lipid metabolism and inflammatory pathways. smolecule.com

In a study investigating metabolic profiles in patients with obstructive sleep apnea-hypopnea syndrome (OSAHS), a condition associated with chronic inflammation, levels of PGF3α were found to be positively correlated with the apnea-hypopnea index (AHI), a measure of disease severity. aasm.org This suggests that increased expression of PGF3α may serve as a biological marker of the inflammatory response in this context. aasm.org

Anti-inflammatory Properties in Animal and Cellular Models

Emerging evidence from various experimental models indicates that PGF3α possesses anti-inflammatory effects. medchemexpress.commedchemexpress.eu This is particularly relevant in the context of omega-3 fatty acid metabolism, as EPA-derived lipid mediators are often associated with less potent inflammatory responses or even anti-inflammatory actions compared to their arachidonic acid-derived counterparts. 4open-sciences.org

Studies have shown that PGF3α can have anti-inflammatory effects in different cellular models. medchemexpress.com For instance, PGF2α, a closely related prostaglandin, has been shown to have anti-inflammatory effects, and it is plausible that PGF3α shares some of these properties. nih.gov The anti-inflammatory actions of some prostaglandins are mediated through various mechanisms, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govbinasss.sa.cr

In vitro and in vivo inflammation models have been used to study the changes in prostaglandin levels during inflammation. nih.gov While some prostaglandins like PGE2 are potent pro-inflammatory mediators, others, including certain F-series prostaglandins, may contribute to the resolution of inflammation. nih.govnih.gov The balance between pro- and anti-inflammatory prostaglandins is crucial in determining the outcome of an inflammatory response.

Table 2: Investigated Roles of this compound

| Physiological/Pathophysiological Area | Specific Role/Finding | Experimental Model |

| Reproductive Physiology | Regulation of luteolysis and uterine contractions. smolecule.com | General/Review |

| Increased levels during oocyte maturation. nih.govmdpi.com | Bovine oocytes | |

| Potential as a sex pheromone. ubc.ca | Korean salamander (Hynobius leechii) | |

| Inflammatory Processes | Modulation of the inflammatory response. smolecule.comaasm.org | Human (OSAHS patients) |

| Possesses anti-inflammatory effects. medchemexpress.com | Cellular models |

Association with Oxidative Stress Markers

Prostaglandin F3-alpha (PGF3α), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been investigated for its association with oxidative stress. aasm.orgcaymanchem.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. caymanchem.com This imbalance can lead to cellular damage, including lipid peroxidation, where free radicals attack lipids in cell membranes. caymanchem.com

In a study on patients with obstructive sleep apnea-hypopnea syndrome (OSAHS), a condition characterized by intermittent hypoxia and subsequent cellular oxidative stress, urinary levels of PGF3α were found to be positively correlated with the apnea-hypopnea index (AHI), a measure of disease severity. aasm.org This suggests that increased PGF3α expression may serve as a biological marker of the inflammatory response associated with the oxidative stress in OSAHS. aasm.org

Influence on Smooth Muscle Physiology

Stimulation of Smooth Muscle Contraction

Prostaglandin F3α is a potent constrictor of smooth muscle tissue. smolecule.com Its effects are mediated through binding to specific G protein-coupled receptors, primarily the FP receptor, on target cells. smolecule.com This interaction initiates a cascade of intracellular signaling events that lead to various cellular responses, including the contraction of smooth muscle. smolecule.com Prostaglandins of the F series, in general, have been shown to cause contraction of bladder smooth muscle. nih.gov

Relevance to Gastrointestinal Motility and Airway Regulation

The contractile effect of PGF3α on smooth muscle has implications for gastrointestinal motility. smolecule.comscbt.com By stimulating the contraction of smooth muscle in the gastrointestinal tract, PGF3α can influence the movement of its contents. smolecule.com In the context of airway regulation, while direct studies on PGF3α are limited, other prostaglandins like PGF2α are known to be potent bronchoconstrictors. nih.gov Growth factors can induce airway smooth muscle contraction through the production of contractile prostaglandins. nih.gov This process involves the activation of cyclooxygenase (COX) enzymes, which are also responsible for the synthesis of PGF3α from EPA. smolecule.comnih.gov

Comparative Effects on Gastric Mucosal Integrity in Animal Models

Prostaglandins are known to play a crucial role in protecting the gastric mucosa from injury. nih.govresearchgate.net They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and promote cell proliferation, all of which contribute to mucosal defense. researchgate.net

A study in rats directly compared the protective effects of PGF3α and Prostaglandin F2α (PGF2α) against ethanol-induced gastric mucosal injury. nih.gov The results indicated that PGF3α was significantly less effective than PGF2α in protecting the gastric mucosa from damage. nih.gov This suggests that the presence of a third double bond in the molecular structure of PGF3α markedly reduces its protective capabilities on the gastric mucosa compared to its 2-series counterpart. nih.gov

| Prostaglandin | Protective Effect on Gastric Mucosa (vs. Ethanol-Induced Injury in Rats) |

| Prostaglandin F3α | Less protective |

| Prostaglandin F2α | More protective |

Table 1: Comparative protective effects of PGF3α and PGF2α on gastric mucosal integrity in a rat model of ethanol-induced injury. nih.gov

Implications in Renal Physiology

Potential Contribution to Favorable Effects of Omega-3 Fatty Acids on Renal Health

Dietary supplementation with omega-3 polyunsaturated fatty acids (PUFAs), such as EPA, has been associated with beneficial effects on certain renal diseases. nih.govbmjgroup.com One of the proposed mechanisms for this is the in vivo conversion of EPA to 3-series prostaglandins, including PGF3α. nih.gov

Studies have shown that after the ingestion of n-3 PUFAs, there is a significant increase in the urinary excretion of Prostaglandin E3 (PGE3) and PGF3α. nih.gov In one study, the levels of PGE3 and PGF3α rose approximately 10-fold after 12 weeks of a dietary trial with n-3 PUFAs and remained elevated even after a 20-week washout period. nih.gov The presence of these prostaglandins, presumably of renal origin, suggests that they may contribute to the positive effects of marine oils on kidney health. nih.gov Higher levels of seafood-derived omega-3 fatty acids have been linked to a moderately lower risk of chronic kidney disease. bmjgroup.com

| Prostaglandin | Change in Urinary Excretion after 12-week n-3 PUFA Diet |

| Prostaglandin E3 | ~10-fold increase |

| Prostaglandin F3α | ~10-fold increase |

Table 2: Changes in urinary excretion of 3-series prostaglandins following dietary supplementation with n-3 polyunsaturated fatty acids. nih.gov

Relationship with Renal Excretion of Prostaglandins

The profile of prostaglandins (PGs) excreted in the urine is considered a reflection of their synthesis within the kidney. jci.org Experimental models have demonstrated that dietary manipulation can significantly alter the types of prostaglandins produced and excreted by the kidneys. Specifically, the consumption of n-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA), provides the substrate for the synthesis of 3-series prostaglandins, including this compound (PGF3α). nih.gov

In a notable dietary study involving human volunteers, the ingestion of n-3 polyunsaturated fatty acids led to the first-time characterization of PGF3α and Prostaglandin E3 (PGE3) in urine, with these compounds presumed to be of renal origin. nih.gov Quantitative analysis revealed a dynamic relationship between the excretion of 3-series and 2-series prostaglandins. During the trial period, the urinary levels of PGF3α and PGE3 increased approximately tenfold by the twelfth week. Concurrently, the excretion of Prostaglandin F2alpha (PGF2α) and Prostaglandin E2 (PGE2), which are derived from the n-6 fatty acid arachidonic acid, showed a tendency to be depressed. nih.gov Following a twenty-week wash-out period, levels of PGF3α remained elevated at about four times the control levels, while PGF2α and PGE2 excretion returned to baseline values. nih.gov

These findings indicate that dietary n-3 polyunsaturated fatty acids are effectively incorporated into the human kidney and are retained for extended periods, leading to a shift in prostaglandin synthesis. nih.gov This results in an inverse relationship in their renal excretion pattern: an increase in the availability of EPA leads to elevated synthesis and excretion of PGF3α, which appears to occur at the expense of PGF2α production and excretion.

Table 1: Effect of n-3 Polyunsaturated Fatty Acid (PUFA) Ingestion on Urinary Prostaglandin Excretion

| Prostaglandin | Precursor Fatty Acid | Change in Urinary Excretion after 12 Weeks of n-3 PUFA Diet |

| Prostaglandin F3α (PGF3α) | Eicosapentaenoic Acid (EPA) | ~10-fold Increase |

| Prostaglandin E3 (PGE3) | Eicosapentaenoic Acid (EPA) | ~10-fold Increase |

| Prostaglandin F2α (PGF2α) | Arachidonic Acid (AA) | Tended to Decrease |

| Prostaglandin E2 (PGE2) | Arachidonic Acid (AA) | Tended to Decrease |

Data sourced from a dietary trial in human volunteers. nih.gov

Emerging Roles in Systemic Conditions

Recent advances in metabolomics have begun to uncover the role of PGF3α in systemic conditions characterized by hypoxia and inflammation. aasm.orgnih.gov Hypoxia is a known trigger for inflammatory responses, partly through the metabolism of fatty acids like EPA into signaling molecules. nih.govresearchgate.net

A key example comes from metabolomic studies of patients with obstructive sleep apnea-hypopnea syndrome (OSAHS), a condition defined by intermittent hypoxia that provokes cellular oxidative stress and inflammatory responses. aasm.org In these studies, urinary metabolomic profiling identified several metabolites that correlated with the severity of the disease. aasm.orgaasm.org Among these, PGF3α was found to be a significant indicator. aasm.org

Specifically, research identified a statistically significant positive correlation between the urinary levels of PGF3α and the Apnea-Hypopnea Index (AHI), which is the primary measure of OSAHS severity (r = .3668, P = .0031). aasm.org This finding suggests that as the severity of hypoxia increases in these patients, the level of PGF3α also increases. Therefore, an elevated expression level of PGF3α may serve as a potential biological marker of the severity of hypoxia and the associated inflammatory response in this clinical context. aasm.org The generation of PGF3α stems from the metabolism of EPA, highlighting a link between the availability of this n-3 fatty acid and the metabolic response to hypoxic stress. aasm.org

Table 2: Correlation of Urinary Prostaglandin F3α with Hypoxia Severity in OSAHS Patients

| Metabolite | Condition | Correlation with Apnea-Hypopnea Index (AHI) | Significance (P-value) | Implication |

| Prostaglandin F3α (PGF3α) | Obstructive Sleep Apnea-Hypopnea Syndrome (OSAHS) | r = .3668 | P = .0031 | Potential biomarker for severity of hypoxia and inflammation. |

Data from a metabolomic study on patients with Obstructive Sleep Apnea-Hypopnea Syndrome. aasm.org

Comparative Biochemical and Functional Analysis of Prostaglandin F3alpha

Distinguishing Prostaglandin (B15479496) F3alpha from Prostaglandin F2alpha

The primary structural difference between PGF3α and PGF2α is the presence of an additional double bond in the omega-3 derived PGF3α molecule. nih.gov This seemingly minor variation in their chemical structures leads to significant differences in their biological actions.

Differential Biological Activity and Potency in Specific Systems

While both PGF3α and PGF2α can elicit biological responses, their potencies often vary. For instance, in the context of ocular hypotension, PGF3α has been found to be more than ten times more potent than PGF2α. google.com Conversely, in other systems, PGF2α exhibits stronger activity.

Comparative Protective Effects (e.g., Gastric Mucosal Injury)

Prostaglandins (B1171923) of the E and F series are known to play a role in protecting the gastric mucosa from injury. nih.gov However, studies comparing the protective effects of PGF3α and PGF2α against ethanol-induced gastric mucosal injury in rats have shown that PGF3α is significantly less protective than PGF2α. nih.govalljournals.cnresearchgate.netcore.ac.uk This suggests that the presence of the third double bond in the PGF3α molecule markedly reduces its protective effects on the gastric mucosa. nih.govalljournals.cnresearchgate.net

Differences in Receptor Affinity and Signaling Cascade Engagement

PGF2α acts by binding to the Prostaglandin F receptor (FP receptor). wikipedia.orgwikipedia.org While direct comparative studies on the receptor affinity of PGF3α are limited, the differing potencies in various biological systems suggest potential differences in how these two prostaglandins interact with the FP receptor and engage downstream signaling cascades. The FP receptor is known to bind other prostaglandins like PGD2 and PGE2, but with lower affinity than PGF2α. wikipedia.org It is plausible that the structural difference in PGF3α affects its binding affinity and the subsequent cellular response. Some research indicates that PGF2α may interact with both high and low-affinity binding sites on its receptor, which could contribute to its diverse effects. nih.gov

Prostaglandin F3alpha within the Series 3 Prostanoids

The series 3 prostanoids, which include PGF3α, Prostaglandin E3 (PGE3), and Prostaglandin I3 (PGI3), are all derived from EPA. taylorandfrancis.com They are generally considered to have different, and often less potent, biological activities compared to their series 2 counterparts derived from arachidonic acid (AA).

Comparison with Prostaglandin E3 and Prostaglandin I3 Activities

While all series 3 prostanoids share a common precursor, their individual activities can differ. For example, PGI3 has been shown to be a less potent inhibitor of platelet aggregation in rabbits compared to PGI2. core.ac.ukresearchgate.net Similarly, PGE3 is generally less effective than PGE2 in stimulating certain cellular responses like cell proliferation and IL-6 production. researchgate.net In some instances, PGE3 has been observed to be less efficient than PGE2 in elevating plasma noradrenaline. core.ac.uk However, in other contexts, such as bone resorption, PGE2 and PGE3 appear to be similarly effective. researchgate.net

Role in Modulating Pro- and Anti-inflammatory Pathways Relative to Series 2 Prostanoids

A key distinction between series 2 and series 3 prostanoids lies in their influence on inflammatory processes. Prostanoids derived from AA, such as PGE2, are major mediators of inflammation. researchgate.netpnas.org In contrast, series 3 prostanoids are generally considered to be less inflammatory. researchgate.net PGF3α itself is noted to have anti-inflammatory effects. medchemexpress.comszabo-scandic.comguidechem.com

The balance between pro- and anti-inflammatory pathways is crucial. While PGE2 is a potent mediator of inflammation, it can also exhibit anti-inflammatory properties depending on the context. nih.govfrontiersin.org The introduction of series 3 prostanoids, derived from dietary omega-3 fatty acids, can shift this balance. By competing with AA for the same enzymes, the production of the more inflammatory series 2 prostanoids is reduced, while the less inflammatory series 3 prostanoids are synthesized. researchgate.net This shift is believed to be a key mechanism behind the anti-inflammatory benefits associated with omega-3 fatty acid consumption.

Interactions with Other Lipid Mediators

The biological activity of this compound (PGF3α) is not exerted in isolation. Instead, it is part of a complex and dynamic network of lipid mediators that collectively regulate cellular and tissue responses, particularly in the context of inflammation and its resolution. The interplay between PGF3α and other lipid-derived molecules, such as isoprostanes and specialized pro-resolving mediators (SPMs), is crucial for maintaining homeostasis.

Crosstalk with Isoprostanes and Related Oxidized Lipid Products

The interaction between PGF3α and isoprostanes begins at their synthesis, as both are derived from the same precursor, the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). uab.edumdpi.com PGF3α is a product of the enzymatic cyclooxygenase (COX) pathway, while F3-isoprostanes are formed via non-enzymatic, free radical-catalyzed peroxidation of EPA. mdpi.comresearchgate.netphysiology.org This shared origin implies that the availability of free EPA is a critical determinant for the production of both classes of molecules.

Isoprostanes, particularly those derived from arachidonic acid (F2-isoprostanes), are generally considered reliable markers of oxidative stress. hmdb.ca However, the biological activities of different isoprostanes can vary. Research on prostate cancer has indicated that EPA and its oxidized derivatives, including F3-isoprostanes and PGF3α, were inversely correlated with tumor volume. In contrast, F2-isoprostanes and arachidonic acid-derived Prostaglandin E2 (PGE2) were positively correlated with tumor volume, suggesting that the balance between omega-3 and omega-6 derived lipid mediators can influence pathological processes.

While both PGF3α and F3-isoprostanes originate from EPA, their formation pathways are distinct and reflect different physiological states. The enzymatic production of PGF3α is a regulated process, often initiated by specific stimuli, whereas the generation of F3-isoprostanes is a consequence of oxidative stress, which can be a feature of inflammatory conditions. researchgate.net The signaling pathways of isoprostanes can involve the activation of tyrosine kinase, Rho, and Rho kinase, leading to cellular responses. physiology.org Some isoprostanes have also been shown to activate phospholipase C. physiology.org

Table 1: Comparative Overview of PGF3α and F3-Isoprostanes

| Feature | This compound (PGF3α) | F3-Isoprostanes |

| Precursor | Eicosapentaenoic Acid (EPA) | Eicosapentaenoic Acid (EPA) |

| Formation Pathway | Enzymatic (Cyclooxygenase) | Non-enzymatic (Free Radical Peroxidation) |

| Associated with | Physiological signaling, Inflammation | Oxidative Stress |

| Signaling | Acts on specific G-protein coupled receptors (FP receptor) | Can activate tyrosine kinase, Rho, Rho kinase, and phospholipase C |

Modulation by Specialized Pro-resolving Lipid Mediators

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators, including resolvins, protectins, and maresins, that actively orchestrate the resolution of inflammation. biomolther.orgpnas.orgnih.gov These molecules are also biosynthesized from polyunsaturated fatty acids, with resolvins of the E-series (RvEs) being derived from EPA, the same precursor as PGF3α. biomolther.orgwikipedia.org

A key aspect of the interaction between SPMs and prostaglandins is the concept of a "lipid-mediator class switch." During the onset of inflammation, there is a predominant production of pro-inflammatory mediators like prostaglandins and leukotrienes. As inflammation resolves, there is a switch towards the production of SPMs. mdpi.com

SPMs exert their modulatory effects through several mechanisms. They can act on their own specific G-protein coupled receptors to initiate pro-resolving signaling cascades. biomolther.orgacs.org These actions often counter the effects of pro-inflammatory mediators. For instance, SPMs can inhibit the recruitment of neutrophils, a process often stimulated by prostaglandins, and enhance the clearance of apoptotic cells and debris by macrophages. nih.govfrontiersin.org

A more direct mechanism of interaction has been identified for some SPMs. Research has shown that certain SPMs, including protectins, maresins, and D-series resolvins, can function as biased positive allosteric modulators of the prostaglandin E2 (PGE2) receptor, EP4. pnas.org By binding to an intracellular site on the receptor, these SPMs enhance the anti-inflammatory signaling of PGE2 and can even switch the receptor's signaling to promote phagocytosis, a key process in inflammation resolution. pnas.org While this specific mechanism has been detailed for PGE2 and its EP4 receptor, it highlights a sophisticated level of crosstalk where SPMs can fine-tune the signaling of prostanoids.

Resolvins of the E-series, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2), are derived from EPA and have potent anti-inflammatory and pro-resolving actions. uppitysciencechick.comucc.ie They can reduce neutrophil infiltration and the production of pro-inflammatory cytokines. frontiersin.orgucc.ie Given their shared precursor with PGF3α, it is plausible that an increase in EPA availability could lead to the production of both PGF3α and E-series resolvins, which would then act in a coordinated manner to regulate the inflammatory response.

Table 2: Key Interactions between PGF3α and Other Lipid Mediators

| Interacting Mediator | Precursor | Key Interaction with Prostaglandin System | Functional Outcome |

| F3-Isoprostanes | Eicosapentaenoic Acid (EPA) | Shared precursor with PGF3α; potential for competitive or synergistic signaling. | Co-exist in environments with high EPA levels; may have complex, context-dependent effects on inflammation. |

| Specialized Pro-resolving Mediators (SPMs) | Polyunsaturated Fatty Acids (e.g., EPA, DHA) | Counter-regulate pro-inflammatory prostaglandin actions; can act as allosteric modulators of prostaglandin receptors (e.g., EP4). | Promote the resolution of inflammation, limit tissue damage, and restore homeostasis. |

| E-Series Resolvins (e.g., RvE1) | Eicosapentaenoic Acid (EPA) | Shared precursor with PGF3α; inhibit neutrophil infiltration and pro-inflammatory cytokine production. | Actively resolve inflammation, potentially balancing the pro-inflammatory effects of prostaglandins. |

Advanced Methodologies for Prostaglandin F3alpha Research

Chromatographic and Spectrometric Techniques

The combination of chromatography for separation and spectrometry for detection provides the high sensitivity and specificity needed to analyze PGF3α, which is often present at low concentrations in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification and quantification of PGF3α. nih.govnih.gov Due to the low volatility of prostaglandins (B1171923), derivatization is a critical step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Common derivatization procedures involve the conversion of the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). mdpi.comresearchgate.net For PGF3α, negative ion chemical ionization (NICI) is often employed, which is a soft ionization technique that minimizes fragmentation and enhances the signal of the molecular ion. nih.gov

Quantitative analysis is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of PGF3α and a deuterated internal standard. nih.govnih.gov This approach significantly improves sensitivity and selectivity. For instance, in a study analyzing F3-isoprostanes from the peroxidation of EPA, quantitative analysis was achieved by monitoring the carboxylated anion [M-180] at m/z 567 for PGF3-like compounds and m/z 573 for the tetradeuterated PGF2α internal standard. nih.gov This method allowed for the characterization of PGF3α in urine samples following the ingestion of n-3 polyunsaturated fatty acids. nih.govresearchgate.net

Table 1: GC-MS Parameters for PGF3α Analysis

| Parameter | Description |

|---|---|

| Derivatization | Pentafluorobenzyl (PFB) ester, Trimethylsilyl (TMS) ether |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) |

| Quantitative Method | Selected Ion Monitoring (SIM) |

| Internal Standard | Deuterated prostaglandins (e.g., PGF2α-d4) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the comprehensive profiling of eicosanoids, including PGF3α, in various biological samples. researchgate.netresearchgate.netmetwarebio.com This preference is due to its high sensitivity, selectivity, and the ability to analyze a wide range of compounds with minimal sample preparation compared to GC-MS, as derivatization is often not required. mdpi.comnih.gov

In LC-MS/MS analysis, the sample is first separated by liquid chromatography, typically using a reversed-phase column. nih.gov The separated analytes are then introduced into the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI) in the negative ion mode for acidic compounds like prostaglandins. mdpi.comlipidmaps.org The precursor ion corresponding to PGF3α is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity for quantification. lipidmaps.orgmdpi.com

LC-MS/MS methods have been developed for the simultaneous analysis of a large number of lipid mediators, including PGF3α, from a single sample. nih.govshimadzu.comshimadzu.com For example, a method was developed to quantify 34 eicosanoids in human serum, sputum, and bronchoalveolar lavage fluid with a limit of quantification ranging from 0.2 to 3 ng/mL. researchgate.netnih.gov Such methods are invaluable for studying the complex interplay of different eicosanoids in health and disease. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Eicosanoid Profiling Including PGF3α

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase ultra-performance liquid chromatography (UPLC) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Method | Multiple Reaction Monitoring (MRM) |

| Internal Standards | Deuterated eicosanoids |

| Run Time | As short as 5-25 minutes for comprehensive profiling |

Metabolomics Approaches in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to investigate the role of PGF3α in biological systems.

Untargeted Metabolomics for Biomarker Discovery

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify changes that correlate with a particular physiological state or disease. d-nb.info This approach is particularly useful for discovering novel biomarkers. nih.govrsc.org In the context of PGF3α research, untargeted metabolomics can help to identify PGF3α as part of a larger metabolic signature associated with the intake of omega-3 fatty acids or specific disease states. rsc.orgnih.gov

Studies have utilized untargeted metabolomics to explore the effects of omega-3 fatty acid supplementation, revealing alterations in pathways involving PGF3α. d-nb.inforsc.org For instance, an untargeted metabolomics study on plasma from a mouse model of multiple sclerosis identified significant alterations in lipid pathways, including those involving metabolites of omega-3 fatty acids. nih.gov Such studies can highlight PGF3α as a potential biomarker for assessing the impact of dietary interventions or disease progression. nih.govresearchgate.netnih.gov

Integrated Multi-Omics Analysis in Developmental Biology

To gain a more holistic understanding of the biological role of PGF3α, researchers are increasingly turning to integrated multi-omics approaches. nih.govpensoft.netfrontiersin.org This involves combining data from metabolomics with other "omics" disciplines such as genomics, transcriptomics, and proteomics. nih.govpensoft.net In developmental biology, this integrated approach can reveal the complex interplay between genes, proteins, and metabolites that regulate developmental processes. pensoft.netmdpi.com

A study investigating bovine oocyte maturation utilized an integrated metabolomic and transcriptomic approach. mdpi.com This analysis revealed a significant increase in PGF3α levels during oocyte maturation, alongside changes in the expression of genes involved in fatty acid metabolism. mdpi.com This suggests a coordinated regulation of PGF3α synthesis and function during this critical developmental stage. By linking changes in the metabolome to changes in the transcriptome, researchers can build more complete models of the molecular mechanisms underlying developmental events. nih.govmdpi.com

In Vitro and Ex Vivo Assays for Functional Characterization

While analytical techniques can identify and quantify PGF3α, in vitro and ex vivo assays are essential for determining its biological activity and function. These assays allow researchers to study the effects of PGF3α on specific cells, tissues, or receptors in a controlled environment.

In vitro studies have demonstrated the biosynthesis of PGF3α from EPA in ocular tissues. biomol.com Functional assays can be used to assess the affinity of PGF3α for its receptors. For example, it has been shown that PGF3α has a lower affinity for the prostaglandin (B15479496) F receptor (FP receptor) compared to PGF2α. biomol.com Other in vitro assays might involve treating specific cell types, such as immune cells or smooth muscle cells, with PGF3α and measuring downstream effects like cytokine production, cell proliferation, or contraction. mdpi.com4open-sciences.org

Ex vivo assays utilize tissues or organs isolated from an organism. For instance, uterine tissue from rats fed an n-3 fatty acid diet has been cultured to study the synthesis of PGF3α. nih.gov These experiments have shown that the capacity of the uterus to synthesize PGF3α increases under certain conditions, suggesting a role for this prostaglandin in uterine physiology. nih.gov Such assays provide a bridge between in vitro studies and the more complex in vivo environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin F3alpha | PGF3α |

| Eicosapentaenoic acid | EPA |

| Prostaglandin F2alpha | PGF2α |

| Prostaglandin E3 | PGE3 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin D1 | PGD1 |

| Prostaglandin A3 | PGA3 |

| Prostaglandin A1 | PGA1 |

| Prostaglandin B2 | PGB2 |

| Prostaglandin E1 | PGE1 |

| Glycerol-3-phosphate | G3P |

| L-carnitine | |

| Acetyl-L-carnitine | |

| Propionylcarnitine | |

| Palmitoylcarnitine | |

| Arachidonic acid | AA |

| Docosahexaenoic acid | DHA |

| 8-iso this compound | 8-iso PGF3α |

| 8-iso Prostaglandin F2alpha | 8-iso PGF2α |

| Leukotriene B4 | LTB4 |

| Thromboxane B2 | TXB2 |

| Prostaglandin D2 | PGD2 |

| Linoleic acid | |

| Phosphocholines | |

| Phospholipase C Beta 1 | PLCB1 |

| Arachidonate 5-lipoxygenase | ALOX5 |

| Prostaglandin G/H synthase 2 | PTGS2 |

| 5-hydroxyeicosatetraenoic acid | 5-HETE |

| 5,6-dihydroxyeicosatrienoic acid | 5,6-DHET |

| 5,6-epoxyeicosatrienoic acid | 5,6-EET |

| 11,12-epoxyeicosatrienoic acid | 11,12-EET |

| 5-hydroxyeicosapentaenoic acid | 5-HEPE |

Cell Culture Models for Biosynthesis and Signaling Studies

The in vitro investigation of this compound (PGF3α) biosynthesis and its subsequent signaling pathways relies on various cell culture models. These models are instrumental in elucidating the enzymatic conversion of the precursor eicosapentaenoic acid (EPA) into PGF3α and understanding its cellular effects.

The biosynthesis of PGF3α from its precursor, EPA, has been successfully demonstrated in vitro using ocular tissues from both humans and rabbits. ifremer.frphysiology.orgnih.govnih.gov This foundational research established that these tissues possess the necessary enzymatic machinery for this conversion.

Several established cell lines have been employed to study the metabolism and effects of PGF3α and other eicosanoids. Human non-small-cell lung cancer cells (A549) and human colon carcinoma cells (DLD-1) have been utilized in studies investigating the levels of various prostaglandins, including PGF3α. acs.org In a separate study, human hepatoma (HepG2) cells, when supplemented with EPA, were observed to produce PGF3α, highlighting their utility as a model for studying its biosynthesis in a hepatic context. nih.gov

Bovine oocytes have also emerged as a valuable model. Metabolomic analysis during the transition from the germinal vesicle (GV) to the metaphase II (MII) stage of oocyte maturation revealed a significant increase in PGF3α levels, suggesting a role for this prostaglandin in reproductive processes.

While direct signaling studies for PGF3α are not as extensively documented as for its arachidonic acid-derived counterpart, PGF2α, the established role of prostaglandins in activating G protein-coupled receptors (GPCRs) provides a framework for investigation. nurseslabs.com The signaling cascades initiated by prostaglandin binding often involve the modulation of intracellular second messengers like cyclic AMP (cAMP) and the mobilization of intracellular calcium. nurseslabs.commedintensiva.org It is hypothesized that PGF3α interacts with prostanoid receptors, such as the FP receptor, albeit with potentially different affinity and downstream consequences compared to PGF2α. ifremer.frnih.gov The study of various signaling pathways, including the PI3K/Akt, Ras/MAPK, and JAK/STAT pathways, which are crucial for cell proliferation and survival, can be investigated in these cell models upon stimulation with PGF3α. google.com

Table 1: Cell Culture Models in this compound Research

| Cell/Tissue Type | Organism | Research Focus | Key Findings |

| Anterior Uvea | Human, Rabbit | Biosynthesis | Demonstrated in vitro production of PGF3α from EPA. ifremer.frphysiology.orgnih.govnih.gov |

| A549 (Non-small-cell lung cancer) | Human | Metabolism | Utilized to investigate levels of PGF3α. acs.org |

| DLD-1 (Colon carcinoma) | Human | Metabolism | Utilized to investigate levels of PGF3α. acs.org |

| HepG2 (Hepatoma) | Human | Biosynthesis | Supplementation with EPA led to the production of PGF3α. nih.gov |

| Oocytes | Bovine | Biosynthesis, Physiology | Significant increase in PGF3α levels observed during maturation. |

Organ Bath and Tissue Perfusion Studies for Physiological Response

Organ bath and tissue perfusion techniques are critical for examining the direct physiological effects of this compound (PGF3α) on intact tissues and organs, providing insights that bridge the gap between cellular studies and in vivo responses. These methods allow for the controlled application of PGF3α to isolated tissues while measuring functional outcomes such as muscle contraction, secretion, or tissue integrity.

A notable application of these principles is seen in the study of gastric mucosal protection. In a rat model, the physiological response to PGF3α was assessed by observing its effect on ethanol-induced gastric mucosal injury. This in vivo study, which mirrors the objectives of ex vivo tissue analysis, demonstrated that PGF3α offered less protection against damage compared to PGF2α. nih.gov This suggests that the structural difference, specifically the additional double bond in PGF3α, significantly alters its physiological activity in this context. nih.gov

The physiological relevance of PGF3α has also been explored in marine invertebrates. In the gills of the blue mussel (Mytilus edulis), levels of PGF3α were found to be higher in mussels subjected to acute thermal stress compared to those under chronic stress. ifremer.fr This finding points to a role for PGF3α in the acute stress response within this tissue.

While studies specifically detailing the use of classical organ bath setups for PGF3α are limited, the well-established effects of other prostaglandins on smooth muscle provide a strong rationale for such investigations. For instance, prostaglandins of the F-series are known to cause contraction of bladder and ureteric smooth muscle in vitro. nih.gov The general methodology involves suspending isolated tissue strips, such as from the urinary tract or vascular smooth muscle, in an organ bath containing a physiological salt solution. The tissue is connected to a force transducer to record changes in tension upon the addition of the prostaglandin. Such a setup would be ideal for characterizing the contractile or relaxant properties of PGF3α and comparing its potency and efficacy to other prostanoids. The study of vascular smooth muscle cells has shown that prostaglandins like PGF2α can induce increases in cytosolic free calcium, leading to contraction, a mechanism that could be explored for PGF3α in isolated blood vessel preparations. nih.gov

Tissue perfusion studies, which involve maintaining the viability of a whole organ or a section of it by artificially circulating a physiological solution through its vascular system, are also highly relevant. nih.gov This technique allows for the examination of an organ's response to substances like PGF3α in a more integrated system than an organ bath. For example, a perfused kidney model could be used to investigate the effects of PGF3α on renal blood flow and glomerular filtration rate.

Table 2: Research Findings from Physiological Response Studies

| Tissue/Organ Model | Organism | Experimental Focus | Key Research Finding |

| Gastric Mucosa | Rat | Protection against ethanol-induced injury | PGF3α was significantly less protective than PGF2α against gastric damage. nih.gov |

| Gills | Blue Mussel (Mytilus edulis) | Response to thermal stress | PGF3α levels were higher in mussels under acute stress compared to chronic stress. ifremer.fr |

| Urinary Tract Smooth Muscle | Human | Contractile response (General PGF series) | F-series prostaglandins were shown to cause contraction of bladder and ureteric muscle in vitro. nih.gov |

| Vascular Smooth Muscle Cells | Rat | Calcium mobilization (PGF2α as model) | PGF2α induced rapid increases in cytosolic free calcium concentration. nih.gov |

Future Directions and Research Opportunities

Elucidation of Specific Receptor Subtype Interactions Beyond FP Receptors

The primary receptor for prostaglandins (B1171923) of the F-series is the FP receptor. smolecule.com However, the full spectrum of PGF3α's receptor interactions may be more complex, presenting a critical area for future investigation. While PGF3α is known to bind to the G protein-coupled FP receptor to exert many of its effects, there is evidence suggesting potential interactions with other receptor subtypes. smolecule.com

Research into the closely related PGF2α has shown that it can bind to other prostanoid receptors, such as those for PGD2 and PGE2, albeit with a lower affinity. wikipedia.org This raises the possibility that PGF3α may also exhibit a degree of promiscuity, interacting with other receptors which could mediate distinct biological effects. Studies have suggested that PGF3α may interact with prostaglandin (B15479496) E (EP) receptors, which could influence cellular responses related to inflammation and pain. smolecule.com Future research should aim to systematically screen PGF3α against the full panel of prostanoid receptors (e.g., EP, DP, IP, TP) to characterize binding affinities and functional consequences.

Furthermore, the concept of receptor heterodimerization, where two different receptor subtypes form a functional complex, opens another avenue of inquiry. For instance, studies on FP receptor variants have revealed that dimerization can alter signaling outcomes. nih.gov Investigating whether PGF3α can differentially modulate signaling through FP receptor homodimers versus heterodimers with other prostanoid or even non-prostanoid receptors could uncover novel mechanisms of action.

Comprehensive Mapping of Downstream Signaling Cascades Unique to Prostaglandin F3alpha

Upon binding to its primary FP receptor, PGF3α initiates intracellular signaling cascades. smolecule.com The canonical pathway for F-series prostaglandins involves coupling to Gαq proteins, which stimulates phospholipase C, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). nih.govnih.gov While PGF3α likely utilizes this core pathway, its unique structure may fine-tune the signaling output, leading to effects distinct from its omega-6-derived counterpart, PGF2α.

Future research must focus on identifying signaling events that are unique to PGF3α. For example, studies on PGE3, another 3-series prostaglandin, have shown it can downregulate the PI3-kinase/Akt signaling pathway, a pathway often upregulated by its 2-series counterpart. nih.gov It is crucial to determine if PGF3α exerts similar unique effects. Comparative studies directly contrasting the signaling profiles of PGF3α and PGF2α are needed. These studies could employ phosphoproteomics to obtain an unbiased, global view of the kinases and signaling proteins differentially activated by each ligand.

Moreover, the spatiotemporal dynamics of signaling, such as the location and duration of MAPK/ERK activation in different cellular compartments (nucleus vs. cytosol), can be ligand-dependent and lead to different physiological outcomes. nih.gov Mapping these specific patterns for PGF3α will be essential for a comprehensive understanding of its biological role.

Deeper Understanding of this compound’s Role in Resolution of Inflammation

Inflammation is a vital protective response that must be actively resolved to prevent chronic disease. nih.govmdpi.com While prostaglandins are traditionally viewed as pro-inflammatory mediators, there is growing evidence for their role in the resolution phase. nih.gov PGF3α, being derived from the anti-inflammatory precursor EPA, is particularly implicated in this process. 4open-sciences.orgcellmolbiol.org It has been described as having anti-inflammatory effects, but its specific function in the active resolution of inflammation is a key area for future research. medchemexpress.com

Promote the clearance of apoptotic neutrophils by macrophages (efferocytosis), a hallmark of inflammation resolution.

Modulate the production of pro-inflammatory and anti-inflammatory cytokines in immune cells during the resolution phase.

Induce the biosynthesis of other SPMs, acting as an upstream regulator in the resolution cascade.

Distinguishing between a general anti-inflammatory effect (i.e., being less inflammatory than PGF2α) and a specific, active pro-resolving function is a critical goal for future research in this area.

Development of Advanced In Vivo Models for Targeted Functional Studies

To fully understand the physiological and pathophysiological roles of PGF3α, sophisticated in vivo models are required. While rat models have been used to compare the effects of PGF3α and PGF2α on gastric mucosa, more targeted models are needed. nii.ac.jp

The development of knockout mouse models specific to the PGF3α signaling pathway would be invaluable. For instance, a CRISPR-Cas9-generated knockout mouse model for the transporter MCT6 was used to reveal its role in PGF2α homeostasis, a strategy that could be adapted to study PGF3α. mdpi.com Creating cell- or tissue-specific knockout models of the FP receptor would allow researchers to dissect the contribution of PGF3α signaling in specific biological contexts, such as in immune cells versus endothelial cells during an inflammatory response.

Furthermore, humanized mouse models, which express human receptors or other proteins, could help bridge the translational gap, as species differences in prostaglandin signaling are known to exist. These advanced models would enable researchers to move beyond simple administration of exogenous PGF3α and probe its endogenous functions with greater precision. nih.govresearchgate.net

Integration of Multi-Omics Data for Systems-Level Biological Insights

A systems-level understanding of PGF3α requires the integration of multiple layers of biological data. louisbolk.nlnih.gov Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—can reveal complex interactions and regulatory networks that govern the function of PGF3α.

Recent studies have already demonstrated the power of this approach. An integrated metabolomic and transcriptomic analysis of bovine oocyte maturation identified PGF3α as one of several significantly enriched prostaglandins, suggesting its importance in reproductive processes. mdpi.com Another study integrating multi-omics data from the human gut microbiome found a correlation between specific bacterial gene variants and the levels of PGF3α, highlighting the influence of gut microbiota on host lipid mediator profiles.

Future research should expand on these findings. For example, integrating lipidomics with transcriptomics in an in vivo model of inflammation could reveal how PGF3α levels correlate with gene expression changes related to immune cell function and tissue repair. By building network models from these integrated datasets, researchers can identify novel pathways regulated by PGF3α and pinpoint key molecular drivers of its effects, providing a holistic view of its role in health and disease. unimi.it

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.